molecular formula C6H3NOS B13474670 4-Ethynyl-1,3-thiazole-5-carbaldehyde

4-Ethynyl-1,3-thiazole-5-carbaldehyde

Cat. No.: B13474670
M. Wt: 137.16 g/mol
InChI Key: MFWPZDBESRMAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-1,3-thiazole-5-carbaldehyde is a heterocyclic compound containing a thiazole ring with an ethynyl group at the 4-position and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1,3-thiazole-5-carbaldehyde typically involves the use of the Ohira-Bestmann reagent. The starting material, a thiazole aldehyde, undergoes a reaction with the Ohira-Bestmann reagent to introduce the ethynyl group at the 4-position . The reaction conditions generally involve the use of a base such as triethylamine in an appropriate solvent, often under mild conditions to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Ethynyl-1,3-thiazole-5-carboxylic acid.

    Reduction: 4-Ethynyl-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethynyl-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1,3-thiazole-5-carbaldehyde depends on its specific application. In biological systems, compounds containing thiazole rings can interact with various molecular targets, including enzymes and receptors . The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins, potentially altering their function. The aldehyde group can form Schiff bases with amines, which can further react to form more complex structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-1,3-thiazole-5-carbaldehyde is unique due to the presence of both an ethynyl group and an aldehyde group on the thiazole ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C6H3NOS

Molecular Weight

137.16 g/mol

IUPAC Name

4-ethynyl-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C6H3NOS/c1-2-5-6(3-8)9-4-7-5/h1,3-4H

InChI Key

MFWPZDBESRMAOU-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(SC=N1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.